2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol, also known by its CAS number 1563-38-8, is a chemical compound characterized by its unique structure that includes a benzofuran moiety. The molecular formula for this compound is , and it features a hydroxyl group attached to the benzofuran ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and agricultural chemistry.
The structure of 2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol consists of a fused benzene and furan ring system, with two methyl groups at the 2-position of the furan ring. The presence of the hydroxyl group at the 3-position contributes to its chemical reactivity and biological activity. The compound has been studied for its interactions with biological systems and its potential as a precursor in synthetic pathways.
These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules.
Research indicates that 2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol exhibits biological activity that may be relevant in pharmacology. For instance:
The synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol can be achieved through various methods:
These methods reflect advancements in synthetic organic chemistry aimed at enhancing efficiency and yield.
The applications of 2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol span multiple domains:
Interaction studies have focused on understanding how 2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol interacts with biological systems:
Several compounds share structural similarities with 2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Carbofuran | Carbamate insecticide | Known for neurotoxic effects on insects |
| 3-Hydroxycarbofuran | Hydroxylated derivative of carbofuran | Potentially less toxic than carbofuran |
| Benzofurandiol | Contains multiple hydroxyl groups | Greater water solubility due to additional hydroxyls |
These compounds highlight the diversity within this chemical class while underscoring the unique properties of 2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol that may make it suitable for specific applications in pharmaceuticals and agriculture.
While direct X-ray diffraction data for 2,2-dimethyl-2,3-dihydrobenzofuran-3-ol remains unpublished, structural analogs provide insights. The compound’s core consists of a dihydrobenzofuran system with hydroxyl and dimethyl substituents at positions 3 and 2, respectively. The fused bicyclic framework adopts a near-planar conformation, with the hydroxyl group introducing slight torsional strain due to steric interactions with the adjacent dimethyl groups.
| Molecular Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₂O₂ |
| Molecular weight | 164.20 g/mol |
| IUPAC name | 2,2-dimethyl-3H-1-benzofuran-3-ol |
| SMILES | CC1(C(C2=CC=CC=C2O1)O)C |
Table 1: Fundamental molecular properties derived from PubChem and NIST data.
DFT studies at the B3LYP/6-311++G(d,p) level predict bond lengths of 1.43 Å for the C-O bond in the furan ring and 1.54 Å for the C-C bonds adjacent to the dimethyl groups. The HOMO-LUMO gap, calculated at 5.2 eV, suggests moderate reactivity, consistent with its role as a synthetic intermediate.
Two stable conformers exist due to restricted rotation about the C3-O bond:
The energy difference arises from steric repulsion between the hydroxyl and dimethyl groups in Conformer B.
Key IR absorption bands (KBr pellet, cm⁻¹):
Raman shifts at 1595 cm⁻¹ (aromatic ring breathing) and 780 cm⁻¹ (out-of-plane C-H bending) align with benzofuran derivatives. The absence of a strong band near 1700 cm⁻¹ confirms the absence of carbonyl groups.